molecular formula C7H16ClNO B1403373 3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride CAS No. 1400580-54-2

3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride

Cat. No. B1403373
M. Wt: 165.66 g/mol
InChI Key: YICWGEJJNFYUEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride (DMTHP) is a synthetic organic compound that has been studied for its potential applications in the field of medicinal chemistry. DMTHP is a derivative of tetrahydropyran and is an important intermediate in the synthesis of a variety of biologically active compounds. It has been used in the synthesis of drugs and other compounds used in biochemistry and pharmacology. DMTHP has been studied for its potential applications in the field of medicinal chemistry due to its unique properties such as its low toxicity and its ability to form stable complexes with metal ions.

Scientific Research Applications

Chemical Synthesis and Transformations

3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride and its derivatives have been extensively studied in the realm of chemical synthesis and transformations. For instance, Arutyunyan et al. (2012) demonstrated the synthesis of N,2,2-trimethyltetrahydro-2H-pyran-4-amine through a series of chemical reactions, including the cyanoethylation and subsequent reduction processes (Arutyunyan et al., 2012). Similarly, Arutynyan et al. (2018) explored the cyclization of specific dienes to produce 2,6-diisopropyltetrahydro-2H-4-pyranone, followed by condensation with various amines (Arutynyan et al., 2018).

Antimicrobial and Anticoccidial Activity

Compounds derived from 3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride have shown potential in antimicrobial and anticoccidial applications. Georgiadis (1976) reported the synthesis of certain derivatives exhibiting significant in vitro antimicrobial activity and enhanced activity as coccidiostats (Georgiadis, 1976). In another study, oxalates of synthesized amines derived from interactions involving similar compounds demonstrated high antibacterial activity (Арутюнян et al., 2015).

Applications in Polymer Science

The derivatives of 3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride have been used in modifying polymers. Aly and El-Mohdy (2015) showed that radiation-induced poly vinyl alcohol/acrylic acid hydrogels, when modified with various amines, exhibited improved thermal stability and significant antibacterial and antifungal activities, indicating potential medical applications (Aly & El-Mohdy, 2015).

Future Directions

For further details, refer to the relevant peer-reviewed papers and technical documents . If you need additional information or have specific questions, feel free to ask!

properties

IUPAC Name

3,3-dimethyloxan-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-7(2)5-9-4-3-6(7)8;/h6H,3-5,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YICWGEJJNFYUEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCCC1N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride
Reactant of Route 2
3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride
Reactant of Route 3
3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride
Reactant of Route 4
3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride
Reactant of Route 5
3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride
Reactant of Route 6
3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.